![molecular formula C24H20N2O5S B2769389 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 941878-91-7](/img/structure/B2769389.png)
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a unique combination of a dioxin ring, an indole ring, and a phenylsulfonyl group, making it a subject of interest in various fields of scientific research.
作用机制
Target of Action
The compound, also known as N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, is a sulfonamide derivative . Sulfonamides are known for their broad-spectrum antibacterial activity and are widely used in the pharmaceutical industry . They are known to inhibit bacterial carbonic anhydrase , an enzyme crucial for bacterial growth and survival.
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of bacterial carbonic anhydrase . By binding to the active site of the enzyme, they prevent the enzyme’s natural substrate from binding, thereby inhibiting the enzyme’s function and ultimately leading to bacterial death .
Biochemical Pathways
The inhibition of bacterial carbonic anhydrase disrupts the bacteria’s ability to maintain pH homeostasis and carry out essential metabolic functions . This leads to an accumulation of carbon dioxide within the bacterial cell, creating an unfavorable environment that inhibits bacterial growth .
Pharmacokinetics
They are broadly employed in the pharmaceutical industry .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth . By disrupting essential metabolic processes within the bacterial cell, the compound creates an environment that is unfavorable for bacterial survival .
生化分析
Biochemical Properties
The compound 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a sulfonamide derivative, which are known for their exceptional bioactivities against numerous infections and bacterial strains . It has been found to have antibacterial potential, particularly in biofilm inhibition studies against Escherichia coli and Bacillus subtilis
Cellular Effects
In cellular contexts, this compound has shown to have effects on various types of cells. Most notably, it has been observed to inhibit the growth and multiplication of certain bacterial strains
Molecular Mechanism
As a sulfonamide derivative, it may exert its effects through the inhibition of certain enzymes, such as carbonic anhydrase
Metabolic Pathways
Given its structural similarity to other sulfonamides, it may interact with enzymes or cofactors in similar pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the dioxin and indole intermediates, followed by their coupling through acetamide linkage. Common reagents used in these reactions include acetic anhydride, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
相似化合物的比较
Similar Compounds
Similar compounds include other acetamides with indole or dioxin rings, such as:
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1H-indol-1-yl)acetamide
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(methylsulfonyl)-1H-indol-1-yl)acetamide
Uniqueness
What sets 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide apart is the presence of the phenylsulfonyl group, which may impart unique chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity.
属性
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c27-24(25-17-10-11-21-22(14-17)31-13-12-30-21)16-26-15-23(19-8-4-5-9-20(19)26)32(28,29)18-6-2-1-3-7-18/h1-11,14-15H,12-13,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOPXDWLMORPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
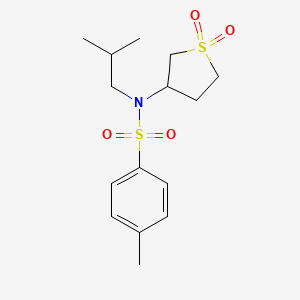

![methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2769312.png)
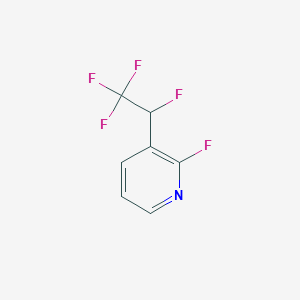
![1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769314.png)
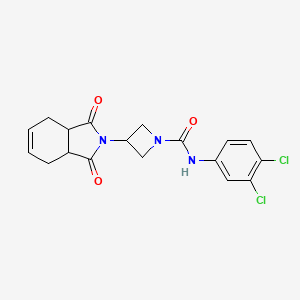

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2769321.png)
![4-[4-(furan-2-carbonyl)piperazin-1-yl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine](/img/structure/B2769322.png)
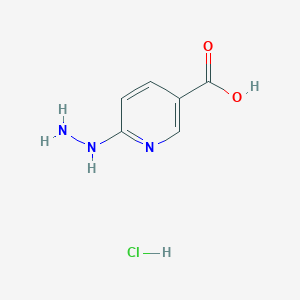
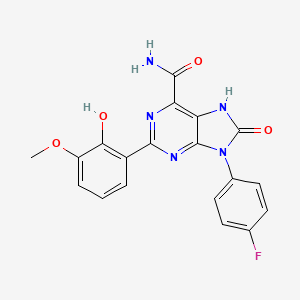
![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)
![N-(4-ethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769328.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2769329.png)
